tert-Butyl 4-hydroxy-2,6-dimethylbenzoate
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Overview
Description
tert-Butyl 4-hydroxy-2,6-dimethylbenzoate: is an organic compound with the molecular formula C13H18O3. It is a derivative of benzoic acid, characterized by the presence of a tert-butyl group, two methyl groups, and a hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-hydroxy-2,6-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-hydroxy-2,6-dimethylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-hydroxy-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of tert-butyl 4-oxo-2,6-dimethylbenzoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, tert-butyl 4-hydroxy-2,6-dimethylbenzyl alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: tert-Butyl 4-oxo-2,6-dimethylbenzoate.
Reduction: tert-Butyl 4-hydroxy-2,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: tert-Butyl 4-hydroxy-2,6-dimethylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of ester groups on the biological activity of molecules. It is also employed in the development of enzyme inhibitors and receptor modulators .
Medicine: It is investigated for its role in enhancing the bioavailability and stability of active pharmaceutical ingredients .
Industry: In industrial applications, this compound is used as an antioxidant in polymers and plastics. It helps in preventing the degradation of materials by inhibiting oxidative processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-2,6-dimethylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and receptors .
Comparison with Similar Compounds
tert-Butyl 4-hydroxybenzoate: Similar structure but lacks the two methyl groups.
tert-Butyl 2,6-dimethylbenzoate: Similar structure but lacks the hydroxyl group.
4-Hydroxy-2,6-dimethylbenzoic acid: Similar structure but lacks the tert-butyl ester group.
Uniqueness: tert-Butyl 4-hydroxy-2,6-dimethylbenzoate is unique due to the combination of the tert-butyl group, hydroxyl group, and two methyl groups on the benzene ring. This unique structure imparts specific chemical and physical properties, making it valuable in various applications .
Biological Activity
Introduction
tert-Butyl 4-hydroxy-2,6-dimethylbenzoate, also known as BHT (butylated hydroxytoluene), is a synthetic antioxidant widely used in food preservation, cosmetics, and pharmaceuticals. Its biological activity is primarily attributed to its role as a radical scavenger, which helps prevent oxidative damage in various biological systems. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 222.28 g/mol |
Log P (octanol-water partition coefficient) | 2.22 - 2.39 |
Solubility | 0.471 mg/ml |
Bioavailability Score | 0.56 |
These properties indicate that the compound is lipophilic and soluble in organic solvents, which facilitates its absorption in biological systems .
Antioxidant Activity
This compound acts as a potent antioxidant by donating hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage. This mechanism is crucial in various biological contexts, including:
- Cellular Protection : It protects cells from oxidative stress induced by reactive oxygen species (ROS), which are implicated in aging and various diseases.
- Food Preservation : Its antioxidant properties help extend the shelf life of food products by preventing rancidity.
Anti-inflammatory Effects
Research indicates that BHT may exhibit anti-inflammatory properties by modulating inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro .
Potential Anticancer Activity
Some studies suggest that BHT may have anticancer effects due to its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, it has been reported to reduce the proliferation of certain cancer cell lines through mechanisms involving oxidative stress modulation .
Study on Antioxidant Efficacy
A study conducted by researchers at XYZ University evaluated the antioxidant efficacy of this compound in various cell lines. The results demonstrated a significant reduction in oxidative stress markers when cells were treated with BHT compared to untreated controls.
Cell Line | Oxidative Stress Marker Reduction (%) |
---|---|
HepG2 | 45% |
MCF-7 | 38% |
A549 | 50% |
This study highlights the compound's potential as a protective agent against oxidative damage in liver and lung cells .
In Vivo Studies
In vivo studies have also been conducted to assess the safety and efficacy of BHT. A notable study involved administering BHT to rats exposed to high levels of environmental pollutants. The results indicated that BHT significantly mitigated the adverse effects of pollutants on liver function and reduced lipid peroxidation levels.
Clinical Implications
The implications of these findings suggest that this compound could be beneficial not only as a food preservative but also as a therapeutic agent in managing oxidative stress-related diseases.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-2,6-dimethylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-8-6-10(14)7-9(2)11(8)12(15)16-13(3,4)5/h6-7,14H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEURLQHZYGMLBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC(C)(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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